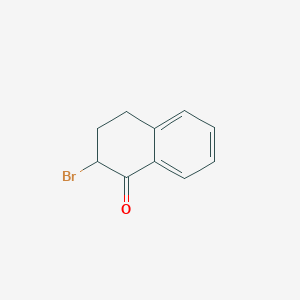

2-Bromo-1-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402212. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNCWMIFKFADCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884629 | |

| Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-07-6 | |

| Record name | 2-Bromo-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13672-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013672076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,4-dihydronaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-tetralone: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-tetralone is a versatile synthetic intermediate belonging to the class of α-haloketones. Its unique structural features, characterized by a bromine atom alpha to a ketone within a tetralone framework, impart significant reactivity that is harnessed in a variety of organic syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside typical analytical methodologies for its characterization. The inherent reactivity of the α-bromoketone moiety makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This document is intended to serve as a key resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Properties and Structure

This compound, also known as 2-Bromo-3,4-dihydro-1(2H)-naphthalenone, is a solid at room temperature.[1][2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 13672-07-6 | [3][4] |

| Molecular Formula | C₁₀H₉BrO | [1][3] |

| Molecular Weight | 225.08 g/mol | [1][3] |

| Appearance | Off-white to brown solid | [2] |

| Melting Point | 39-43 °C | [2][4] |

| Boiling Point | 64-67 °C at 0.06 mmHg | [2][4] |

| Density | 1.529 g/cm³ (predicted) | [2] |

| Flash Point | 98.4 °C | [5] |

| Storage Temperature | 2-8°C, or in a freezer under -20°C in a dry, sealed container. | [1][2] |

Structural Information

The structure of this compound features a tetralone core with a bromine atom at the α-position to the carbonyl group. This arrangement is key to its reactivity.

| Identifier | String | Reference(s) |

| SMILES | O=C1C(Br)CCc2ccccc12 | [1] |

| InChI | InChI=1S/C10H9BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2 | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the α-bromination of 1-tetralone. Various brominating agents and reaction conditions can be employed. A common and effective method utilizes cupric bromide.

Experimental Protocol: Synthesis via Cupric Bromide

This protocol is adapted from a procedure for a similar substituted tetralone and is a representative method for the synthesis of α-bromo ketones.[6]

Materials:

-

1-Tetralone

-

Cupric Bromide (CuBr₂)

-

Chloroform (CHCl₃)

-

Ethyl Acetate (EtOAc)

-

Alumina for column chromatography

-

Methylene Chloride (CH₂Cl₂)

Procedure:

-

A solution of 1-tetralone in a mixture of chloroform and ethyl acetate is heated to boiling.

-

A separate mixture of cupric bromide in ethyl acetate is heated to its reflux temperature.

-

The two hot solutions are combined. The reaction mixture is maintained at reflux until the evolution of hydrogen bromide gas ceases, and then for an additional hour.

-

The hot reaction mixture is filtered to remove the precipitated cuprous bromide. The solid residue is washed with boiling chloroform.

-

The combined filtrates are evaporated to dryness under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by column chromatography.

Procedure:

-

The crude this compound residue is dissolved in a minimal amount of methylene chloride.

-

The solution is loaded onto a column packed with alumina.

-

The column is eluted with methylene chloride.

-

The eluate containing the purified product is collected and concentrated under reduced pressure to yield this compound, often as an oil that solidifies upon standing.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the presence of the carbonyl group. This makes it a valuable precursor for the synthesis of various heterocyclic systems and other complex organic molecules.

General Reactivity of α-Bromoketones

α-Bromoketones are susceptible to nucleophilic attack at several sites, primarily the α-carbon, leading to the displacement of the bromide ion. They are key intermediates in reactions such as:

-

Favorskii rearrangement: Reaction with a base to form a cyclopropanone intermediate, which then undergoes ring-opening.

-

Hantzsch thiazole synthesis: Reaction with a thiourea or thioamide to form thiazoles.

-

Synthesis of indoles and other heterocycles: Reaction with anilines and other nucleophiles.[7]

The tetralone scaffold itself is a privileged structure in medicinal chemistry, appearing in a number of natural products and synthetic compounds with biological activity.[8]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following are typical analytical techniques and expected results.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. A representative ¹H NMR spectrum in CDCl₃ shows peaks around 8.08 ppm (doublet, 1H), 7.52 ppm (triplet of doublets, 1H), 7.32 ppm (multiplet, 2H), 4.73 ppm (triplet, 1H, CHBr), 3.31 ppm (multiplet, 1H), 2.92 ppm (doublet of triplets, 1H), and 2.50 ppm (multiplet, 2H).[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. Based on typical chemical shifts for similar structures, the carbonyl carbon (C=O) is expected in the range of 190-200 ppm. The aromatic carbons would appear between 125-145 ppm. The carbon bearing the bromine (CHBr) would be found around 45-55 ppm, and the other aliphatic carbons (CH₂) would be in the 20-40 ppm range.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[12][13]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br, CO, and cleavage of the aliphatic ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity of this compound. A representative HPLC method for a similar compound, 6-bromo-2-tetralone, is provided below as a starting point for method development.[14]

Representative HPLC Method:

-

Instrumentation: HPLC with UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile:Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Pictograms: GHS07 (Exclamation Mark).[1]

-

Signal Word: Warning.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[1]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[1]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an important building block for the construction of complex molecular architectures, particularly in the context of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and reactivity to aid researchers and professionals in its effective and safe utilization.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 13672-07-6 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 13672-07-6 [sigmaaldrich.com]

- 5. This compound | CAS#:13672-07-6 | Chemsrc [chemsrc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-tetralone

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 2-bromo-1-tetralone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

This compound is a halogenated derivative of 1-tetralone, a bicyclic aromatic ketone. Its chemical structure incorporates a bromine atom at the alpha position to the carbonyl group, which significantly influences its reactivity. The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.08 g/mol | [1] |

| CAS Number | 13672-07-6 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 39-43 °C | [1] |

| Boiling Point | 64-67 °C at 0.06 mmHg | [1] |

| Density (Predicted) | 1.529 ± 0.06 g/cm³ | |

| Solubility | Soluble in organic solvents like chloroform. | |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A publication provides the following ¹H NMR data for this compound in CDCl₃: δ (ppm) = 8.08 (d, J = 7.93 Hz, 1H), 7.54-7.50 (td, 1.52, 7.62 Hz, 1H), 7.36-7.27 (m, 2H), 4.73 (t, J = 4.42 Hz, 1H), 3.34-3.27 (m, 1H), 2.92 (dt, J = 4.42, 17.09 Hz, 1H), 2.56-2.42 (m, 2H)[2].

-

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound was not found in the search results. However, the key characteristic absorption bands would include a strong peak for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-H stretching of the CH₂ groups would appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

-

Mass Spectrometry (MS): Specific mass spectrometry data for this compound was not explicitly found. In a mass spectrum, one would expect to observe the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The synthesis of this compound typically involves the α-bromination of 1-tetralone. Below is a detailed methodology adapted from procedures for the synthesis of similar α-bromo ketones.

Synthesis of this compound via Bromination of 1-Tetralone

Materials:

-

1-Tetralone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or a suitable organic solvent (e.g., diethyl ether, carbon disulfide)[3]

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-tetralone in a suitable solvent such as acetic acid or diethyl ether.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with continuous stirring. The reaction is typically performed at room temperature or slightly below.[3] The disappearance of the bromine color indicates the progress of the reaction.

-

Workup: After the addition is complete, allow the reaction to stir for an additional 30 minutes.[3] Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. If an organic solvent other than a water-miscible one was used, separate the organic layer. If a water-miscible solvent was used, extract the aqueous mixture with an immiscible organic solvent like diethyl ether.

-

Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of the reactive α-bromo ketone moiety. It can undergo a variety of transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom at the α-position is a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 2-position of the tetralone scaffold.

-

Elimination Reactions: Treatment of this compound with a base can lead to an elimination reaction, forming an α,β-unsaturated ketone (a dehydrotetralone).[4] This is a common strategy for introducing a double bond into the cyclic system.

-

Favorskii Rearrangement: Under certain basic conditions, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives with a rearranged carbon skeleton.

Role in Drug Development:

Tetralone derivatives are found in the core structure of various biologically active compounds and have been investigated for their potential therapeutic applications, including antitumor and antifungal activities.[3] The ability to functionalize the tetralone scaffold via reactions of this compound makes it a useful starting material in medicinal chemistry for the synthesis of novel drug candidates.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a key reaction mechanism involving this compound.

References

An In-depth Technical Guide to 2-Bromo-1-tetralone: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-tetralone, a valuable intermediate in organic synthesis with demonstrated potential in the development of novel therapeutic agents. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its notable antitumor and antifungal activities, including relevant experimental methodologies.

Core Properties of this compound

This compound, also known as 2-bromo-3,4-dihydro-1(2H)-naphthalenone, is a halogenated derivative of α-tetralone. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13672-07-6 | [1] |

| Molecular Formula | C₁₀H₉BrO | [2] |

| Molecular Weight | 225.08 g/mol | [2] |

| Appearance | Off-white to brown solid | |

| Melting Point | 39-43 °C | |

| Boiling Point | 64-67 °C at 0.06 mmHg | |

| Density | 1.529 g/cm³ (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of α-tetralone. A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of α-Tetralone

This protocol is adapted from a standard organic synthesis procedure.

Materials:

-

γ-phenylbutyric acid

-

Thionyl chloride

-

Carbon disulfide

-

Aluminum chloride

-

Ice

-

Concentrated hydrochloric acid

-

Benzene

-

Bromine (optional, for direct bromination of α-tetralone)

-

Ether (optional, for direct bromination of α-tetralone)

Procedure:

Part A: Synthesis of α-Tetralone [3]

-

In a 500-cc. round-bottomed flask equipped with a reflux condenser and a gas absorption trap, combine 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.

-

Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.

-

After the initial vigorous evolution of hydrogen chloride subsides (approximately 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes.

-

Remove excess thionyl chloride by heating under vacuum.

-

Cool the resulting acid chloride and dissolve it in 175 cc of carbon disulfide in the reaction flask. Cool the solution in an ice bath.

-

Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

-

Once the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to its boiling point on a steam bath and maintain reflux for 10 minutes with shaking.

-

Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

-

Transfer the mixture to a 2-liter round-bottomed flask and steam distill. The carbon disulfide will distill first, followed by the α-tetralone.

-

Separate the oily product and extract the aqueous layer three times with 100-cc portions of benzene.

-

Combine the oil and benzene extracts, remove the solvent, and distill the residue under reduced pressure. The fraction boiling at 105–107°/2 mm is α-tetralone.

Part B: Bromination of α-Tetralone

While a specific detailed protocol for the direct bromination of α-tetralone to this compound was not found in the immediate search results, a general procedure for the synthesis of a derivative, 2-bromo-6,7-dichloro-1-tetralone, can be adapted.[1]

-

Dissolve 1 g of the starting tetralone (in this case, α-tetralone) in 10 ml of a suitable solvent such as ethyl ether or carbon disulfide.

-

At room temperature and with stirring, add a molar equivalent of bromine dropwise to the solution.

-

Continue the reaction for approximately 30 minutes.

-

Quench the reaction by adding water.

-

Extract the product with ethyl ether.

-

Neutralize the ether extract with an aqueous solution of sodium hydrogencarbonate.

-

Concentrate the solution to dryness under reduced pressure to obtain the crude this compound.

Caption: Synthesis workflow for this compound.

Biological Activities

Derivatives of this compound have shown promising antitumor and antifungal activities.

Antitumor Activity

Certain this compound derivatives have demonstrated antitumor activity against P388 leukemia in mouse models.[1]

This protocol outlines a general procedure for evaluating the efficacy of a test compound against P388 leukemia in mice.

Materials and Animals:

-

DBA/2 or CDF1 mice (6-8 weeks old)

-

P388 murine lymphocytic leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin

-

Sterile phosphate-buffered saline (PBS)

-

Test compound (e.g., a this compound derivative)

-

Vehicle for test compound administration

Procedure:

-

Cell Culture: Maintain P388 cells in a humidified incubator at 37°C with 5% CO₂. Culture cells to a density of approximately 1 x 10⁶ cells/mL.

-

Cell Preparation: Harvest cells by centrifugation, wash twice with sterile, serum-free RPMI-1640 or PBS, and resuspend the final cell pellet in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Inoculation: On day 0, inoculate each mouse intraperitoneally (IP) with 0.1 mL of the P388 cell suspension (1 x 10⁶ cells/mouse).

-

Treatment: Randomize mice into treatment and control groups. Administer the test compound (dissolved in a suitable vehicle) to the treatment group according to a predetermined schedule (e.g., daily from day 1 to day 9 post-inoculation). The control group receives an equivalent volume of the vehicle.

-

Monitoring: Monitor the mice daily and record the date of death for each animal. The primary endpoint is survival time.

-

Data Analysis: The effect of the test compound is evaluated by comparing the mean survival time of the treated group to that of the control group.

Caption: Experimental workflow for the P388 leukemia mouse model.

Antifungal Activity

This compound derivatives have also exhibited significant antifungal activity against various fungi, including Trichophyton mentagrophytes, Trichophyton asteroides, and Candida albicans.[1] The efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).

This protocol is a standard method for determining the MIC of an antifungal agent.

Materials:

-

Fungal isolates

-

RPMI-1640 broth medium (buffered with MOPS)

-

96-well microtiter plates

-

Test compound (e.g., a this compound derivative)

-

Control antifungal agent (e.g., fluconazole)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

| Fungal Species | MIC of a this compound derivative (µg/mL) |

| Trichophyton mentagrophytes | 0.78 |

| Trichophyton asteroides | 0.78 |

| Candida albicans | 3.12 |

Data extracted from a patent on this compound derivatives.[1]

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for this compound are not yet fully elucidated, the broader class of tetralone derivatives is known to exert its biological effects through various mechanisms.

In the context of antitumor activity , tetralone derivatives have been reported to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines. The underlying mechanisms may involve the modulation of key signaling pathways that regulate cell survival and division.

For antifungal activity , the mechanism of action is often attributed to the disruption of the fungal cell membrane's integrity, leading to cell death. This can occur through interactions with essential membrane components like ergosterol or by interfering with enzymes involved in its biosynthesis.

Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound and its derivatives to fully understand their therapeutic potential.

References

Spectroscopic Analysis of 2-Bromo-1-Tetralone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-bromo-1-tetralone, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.08 | d | 7.84 | Ar-H (peri to C=O) |

| 7.58 - 7.54 | m | Ar-H | |

| 7.36 - 7.27 | m | Ar-H (2 protons) | |

| 4.73 | t | 4.42 | CH-Br |

| 3.34 - 3.27 | m | CH₂ | |

| 2.92 | dt | 4.42, 17.09 | CH₂ |

| 2.56 - 2.42 | m | CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (Carbonyl) |

| 125 - 145 | Aromatic Carbons |

| ~50 | CH-Br |

| 20 - 40 | Aliphatic CH₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H Stretch |

| ~2940 | Aliphatic C-H Stretch |

| ~1688 | C=O Stretch (Aryl Ketone) |

| ~1600, ~1450 | Aromatic C=C Stretch |

| 500 - 700 | C-Br Stretch |

Note: The IR data is based on typical values for the functional groups present.

Table 4: UV-Visible Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~245 | ~10,000 | Ethanol | π → π* transition (aromatic system) |

| ~285 | ~1,500 | Ethanol | π → π* transition (aromatic system) |

| ~320 | ~100 | Ethanol | n → π* transition (carbonyl group) |

Note: The UV-Vis data is based on typical values for α,β-unsaturated ketones and aromatic compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2][3]

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[2] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[4] The solution is then filtered into an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.[1] For ¹³C NMR, a higher concentration or a greater number of scans may be required due to the low natural abundance of the ¹³C isotope.[5] Broadband proton decoupling is typically used to simplify the ¹³C spectrum, resulting in single lines for each unique carbon atom.[5]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7]

-

Sample Preparation (Thin Solid Film): A small amount of solid this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[8] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[8] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.[8] The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. If the signal is too weak, another drop of the solution can be added to the plate and the solvent evaporated before re-running the spectrum.[8]

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[3]

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to ensure the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 absorbance units). A blank sample containing only the solvent is used as a reference.

-

Data Acquisition: The sample is placed in a quartz cuvette and inserted into a UV-Vis spectrophotometer.[9] The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm, to obtain the UV spectrum.[3][9] The wavelengths of maximum absorbance (λmax) are then identified.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of 2-Bromo-1-Tetralone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-bromo-1-tetralone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antifungal, and enzyme-inhibitory properties.

Synthesis of this compound Derivatives

The core this compound structure is typically synthesized through the bromination of a corresponding 1-tetralone derivative. A general synthetic pathway involves the reaction of a substituted 1-tetralone with an equimolar amount of bromine. The reaction is often carried out in a suitable solvent such as ethyl ether or carbon disulfide at room temperature. For instance, 2-bromo-6,7-dichloro-1-tetralone can be synthesized by dissolving 6,7-dichloro-1-tetralone in ethyl ether or carbon disulfide and adding bromine dropwise with stirring. Following the reaction, the mixture is typically worked up by adding water, extracting with an organic solvent like ethyl ether, neutralizing with a weak base such as sodium bicarbonate solution, and finally concentrating the extract to obtain the crude product.[1]

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following sections detail their key biological activities, supported by quantitative data and experimental methodologies.

Antitumor Activity

Certain this compound derivatives have shown notable antitumor activity, particularly against leukemia.[1] The evaluation of this activity is often conducted in murine models, such as CDF1 mice intraperitoneally transplanted with P388 leukemia cells. The efficacy of the compounds is typically assessed by the increase in the life span of the treated animals compared to a control group.

Table 1: Antitumor Activity of this compound Derivatives against P388 Leukemia

| Compound | Dose (mg/kg) | Administration Schedule | Increase in Life Span (%) |

| 2-Bromo-6,7-dichloro-1-tetralone | 50 | Day 1 and 5 post-transplantation | 135 |

| 2-Bromo-6,7-dichloro-1-tetralone | 25 | Day 1 and 5 post-transplantation | 125 |

| 2-Bromo-6,7-dichloro-1-tetralone | 12.5 | Day 1 and 5 post-transplantation | 115 |

Data sourced from patent EP0125695B1.[1]

-

Animal Model: CDF1 mice are used for this assay.

-

Tumor Cell Line: P388 leukemia cells are maintained in vitro or in vivo.

-

Transplantation: A suspension of 1 x 10^6 P388 leukemia cells per mouse is intraperitoneally transplanted into the CDF1 mice.

-

Compound Administration: The test compound, such as 2-bromo-6,7-dichloro-1-tetralone, is administered to the mice at specified doses on day 1 and day 5 after transplantation. Administration is typically via intraperitoneal injection of a solution in a suitable vehicle (e.g., distilled water for injection or physiological saline solution).[1]

-

Control Group: A control group of mice is administered with the vehicle solution (e.g., physiological saline) following the same schedule.

-

Evaluation: The effect of the test compound is evaluated by calculating the percentage increase in the life span of the treated mice compared to the control group, where the survival days of the control group are considered 100%.[1]

Antifungal Activity

This compound derivatives have also been found to possess potent antifungal properties, exhibiting activity against a range of fungi, including Trichophyton species and Candida albicans.[1] Their efficacy is generally superior to that of known antifungal agents like griseofulvin. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

| Compound | Trichophyton mentagrophytes | Trichophyton asteroides | Candida albicans |

| 2-Bromo-6,7-dichloro-1-tetralone | 0.78 | 1.56 | 6.25 |

| Griseofulvin (Control) | 1.56 | 3.12 | >100 |

Data sourced from patent EP0125695B1.[1]

-

Culture Medium: Sabouraud's agar medium is used for the cultivation of the fungi.

-

Preparation of Agar Plates: A dilute sample of the test compound is thoroughly mixed with the culture medium in a Petri dish to prepare an agar plate with a specific concentration of the compound.

-

Inoculation: The agar plates are streaked with a suspension of the test microorganisms (Trichophyton mentagrophytes, Trichophyton asteroides, Candida albicans) using a sterile platinum wire loop.

-

Incubation: The inoculated agar plates are cultivated at 27°C for 7 days.

-

MIC Determination: After the incubation period, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Enzyme Inhibition

The tetralone scaffold is also a basis for the development of potent enzyme inhibitors. While research on this compound derivatives as enzyme inhibitors is specific, the broader class of tetralone derivatives has shown significant activity against various enzymes.

-

Firefly Luciferase Inhibition: 2-Benzylidene-tetralone derivatives have been identified as highly potent and reversible inhibitors of Firefly luciferase, competing with D-luciferin.[2]

-

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: Some E-2-arylmethylene-1-tetralones and their heteroanalogues can efficiently bind to the active site of MIF and inhibit its tautomerase activity. This inhibition can lead to reduced inflammatory macrophage activation.[3]

-

Monoamine Oxidase (MAO) Inhibition: C7-substituted α-tetralone derivatives have been shown to be highly potent inhibitors of human monoamine oxidase-B (MAO-B) and also exhibit potent inhibition of MAO-A.[4]

The logical relationship for the development of tetralone-based enzyme inhibitors can be visualized as follows:

Caption: Logic flow for identifying tetralone-based enzyme inhibitors.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms for all this compound derivatives are not fully elucidated, their biological activities suggest interference with key cellular processes. For instance, the anti-inflammatory effects of some tetralone derivatives are linked to the inhibition of the pro-inflammatory cytokine Macrophage Migration Inhibitory Factor (MIF). MIF inhibition can subsequently lead to the downregulation of inflammatory responses, including the production of reactive oxygen species (ROS), nitric oxide, and pro-inflammatory cytokines like TNF-α and IL-6, potentially through the modulation of the NF-κB signaling pathway.[3]

A simplified representation of a potential anti-inflammatory signaling pathway modulated by tetralone derivatives is shown below:

Caption: Simplified anti-inflammatory signaling pathway.

Conclusion

This compound derivatives represent a versatile class of compounds with significant therapeutic potential. Their demonstrated antitumor and antifungal activities, coupled with the broader capacity of the tetralone scaffold to yield potent enzyme inhibitors, make them attractive candidates for further drug discovery and development efforts. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents. Further investigations into their structure-activity relationships and mechanisms of action will be crucial for optimizing their pharmacological profiles and advancing them towards clinical applications.

References

- 1. EP0125695B1 - this compound derivatives - Google Patents [patents.google.com]

- 2. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-1-tetralone as a building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-tetralone, a halogenated derivative of α-tetralone, is a pivotal intermediate in modern organic synthesis. Its structure, featuring a reactive α-bromo ketone moiety, renders it an exceptionally versatile building block for the construction of a wide array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of fused heterocyclic compounds and molecules of medicinal interest. The unique chemical properties of this compound make it a valuable precursor for developing novel therapeutic agents, including those with potential antitumor and antifungal activities.[1][2]

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, soluble in various organic solvents. Its key physical and spectroscopic properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13672-07-6 | [3][4][5] |

| Molecular Formula | C₁₀H₉BrO | [3][4] |

| Molecular Weight | 225.08 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 39-43 °C | [3] |

| Boiling Point | 64-67 °C at 0.06 mmHg | [3] |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) = 8.08 (d, 1H), 7.54-7.50 (td, 1H), 7.36-7.27 (m, 2H), 4.73 (t, 1H), 3.34-3.27 (m, 1H), 2.92 (dt, 1H), 2.56-2.42 (m, 2H) | [6] |

Synthesis of this compound

The most common method for synthesizing this compound is through the direct bromination of 1-tetralone. The α-position to the carbonyl group is readily halogenated under acidic or neutral conditions.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from 1-Tetralone[1][7]

-

Reaction Setup: Dissolve 1-tetralone (0.3 mole, 40 g) in diethyl ether (40 ml) in a suitable reaction flask. Cool the solution to 0°C using an ice bath.[7]

-

Bromination: While maintaining the temperature at 0°C, add bromine (0.3 mole, 48 g) dropwise to the stirred solution.[7]

-

Reaction Completion: After the addition is complete, gently heat the mixture on a water bath for approximately 15 minutes to expel the majority of the hydrogen bromide gas generated.[7]

-

Isolation: Cool the reaction mixture and filter the resulting solid product.

-

Purification: Wash the collected solid with cold ether to remove any unreacted starting material and impurities.[7] The crude product can be further purified by recrystallization if necessary. A near-quantitative yield (99.6%) of the crude product has been reported.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its α-halo ketone structure, which provides two primary sites for chemical modification: the electrophilic carbon bearing the bromine atom (C2) and the carbonyl carbon (C1).

References

- 1. EP0125695B1 - this compound derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-溴-1-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

An In-depth Technical Guide to the Mechanism of Action for 2-Bromo-1-Tetralone Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the mechanisms of action of 2-bromo-1-tetralone derivatives. Extensive literature searches did not yield specific mechanistic studies for the parent compound, this compound. The information presented herein is a synthesis of findings on various substituted analogs, providing insights into the potential biological activities of this class of compounds.

Executive Summary

This compound and its derivatives represent a class of synthetic compounds with a tetralone scaffold that has demonstrated a diverse range of biological activities. This technical guide provides a comprehensive overview of the known mechanisms of action for these compounds, with a primary focus on their antitumor, antifungal, and monoamine oxidase (MAO) inhibitory properties. The core structure, a fusion of a benzene ring and a six-membered ring with a ketone and a bromine atom at the alpha position, serves as a versatile pharmacophore. The biological effects of these compounds are largely dictated by the nature and position of substituents on the aromatic ring. This document collates quantitative data, details experimental protocols from key studies, and provides visual representations of the elucidated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Antitumor Activity

Derivatives of this compound have shown promising antitumor effects in various cancer cell lines. The primary mechanisms underlying this activity are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies have demonstrated that substituted tetralone derivatives can trigger programmed cell death in cancer cells. The apoptotic cascade is a complex process involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For certain benzylidenetetralone derivatives, the mechanism involves:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-xL and an increase in the Bax/Bcl-xL ratio, leading to mitochondrial outer membrane permeabilization.[1]

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[1]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the inhibition of DNA repair mechanisms and facilitating apoptosis.[1]

-

Nuclear Morphology Changes: The culmination of the apoptotic cascade is observed as chromatin condensation and nuclear fragmentation.[1]

Cell Cycle Arrest

Certain tetralone derivatives have been shown to halt the progression of the cell cycle, primarily at the G2/M phase.[1] This arrest prevents cancer cells from dividing and proliferating. The proposed mechanism involves:

-

DNA Damage: Induction of modifications to histone H2AX, a marker of DNA double-strand breaks.[1]

-

Disruption of Microtubule Organization: Downregulation of tubulin expression, which is essential for the formation of the mitotic spindle.[1]

References

The Pivotal Role of 2-Bromo-1-Tetralone in the Synthesis of Novel Monoamine Oxidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase (MAO) inhibitors are a critical class of therapeutics for the management of neurodegenerative disorders and depression. The tetralone scaffold has emerged as a promising framework for the design of potent and selective MAO inhibitors. This technical guide delves into the specific role of 2-bromo-1-tetralone as a versatile starting material for the synthesis of novel MAO inhibitors. We provide a comprehensive overview of synthetic pathways, detailed experimental protocols, and quantitative data on the inhibitory activities of resulting compounds. Furthermore, this guide illustrates key molecular pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction: The Therapeutic Significance of MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. Dysregulation of these neurotransmitter levels is implicated in the pathophysiology of several neurological and psychiatric conditions. Consequently, inhibitors of MAO have been developed as effective treatments for depression and neurodegenerative diseases like Parkinson's disease.

The 1-tetralone skeleton has been identified as a privileged scaffold in the design of MAO inhibitors, with many derivatives exhibiting high potency, particularly for the MAO-B isoform. The strategic functionalization of the tetralone ring system allows for the fine-tuning of inhibitory activity and selectivity. This compound, with its reactive bromine atom at the α-position to the carbonyl group, serves as a key intermediate for the synthesis of a variety of heterocyclic derivatives with potential MAO inhibitory properties.

Synthetic Pathways Utilizing this compound

The primary utility of this compound in the synthesis of potential MAO inhibitors lies in its reactivity towards nucleophiles, enabling the construction of fused heterocyclic systems. A key example is the Hantzsch thiazole synthesis, where this compound reacts with a thioamide, such as thiourea, to form a tetralone-fused thiazole derivative. This pathway opens avenues to a diverse range of compounds with potential biological activity.

dot

Caption: Synthetic pathway from this compound to a fused thiazole derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments, from the synthesis of the this compound precursor to its conversion into a potential MAO inhibitor.

Synthesis of this compound

Materials:

-

1-Tetralone

-

Bromine

-

Ether

Procedure:

-

Dissolve 1-tetralone (0.3 mole, 40 g) in ether (40 ml) and cool the solution to 0°C.[1]

-

Slowly add bromine (0.3 mole, 48 g) to the cooled solution.[1]

-

Heat the mixture on a water bath for 15 minutes to expel the majority of the hydrogen bromide gas.[1]

-

Cool the reaction mixture and filter the solid product.[1]

-

Wash the solid product with ether to yield this compound.[1]

Synthesis of 2-Amino[1,2-d]tetralino-1,3-tetrahydro thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Ether

-

Ammonium hydroxide

Procedure:

-

Prepare a solution of thiourea (0.2 mole, 1.07 g) in ethanol (5 ml) and heat it to reflux.[1]

-

In a separate flask, dissolve this compound (0.1 mole, 3 g) in ethanol (15 ml).[1]

-

Add the this compound solution dropwise to the refluxing thiourea solution over a period of 1.5 hours.[1]

-

Continue heating the reaction mixture for an additional 15 minutes.[1]

-

Cool the crude reaction mixture and extract with ether to remove any unreacted ketone.[1]

-

Dissolve the residue in boiling water and filter the solution.[1]

-

Cool the filtrate and basify with ammonium hydroxide to precipitate the product.[1]

-

Filter the precipitate and recrystallize from an ethanol-water mixture to obtain the pure 2-amino[1,2-d]tetralino-1,3-tetrahydro thiazole.[1]

dot

Caption: General experimental workflow for synthesis and evaluation of MAO inhibitors.

Quantitative Data on Tetralone-Based MAO Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of various tetralone derivatives against MAO-A and MAO-B. This data highlights the potential of the tetralone scaffold in developing potent and selective MAO inhibitors.

| Compound ID | Derivative Type | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1291.5 | 4.5 | 287 |

| 2 | 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31 |

| 3 | (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | >10000 | 707 | >14.14 |

| 4 | (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 1370 | >10000 | <0.137 |

| 5 | Generic α-tetralone derivatives | <792 | <78 | Varies |

Data sourced from multiple studies for illustrative purposes of tetralone scaffold potential.[2][3]

Mechanism of MAO Inhibition

MAO inhibitors function by binding to the active site of the MAO enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The tetralone-based inhibitors are believed to interact with key residues in the active site of MAO, leading to either reversible or irreversible inhibition.

dot

Caption: Signaling pathway of MAO and its inhibition.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of novel heterocyclic compounds with the potential to act as potent and selective MAO inhibitors. The synthetic routes, particularly the formation of fused thiazole derivatives, offer a promising strategy for the development of new therapeutic agents for neurological disorders. The data presented in this guide underscores the potential of the tetralone scaffold in medicinal chemistry. Further exploration of derivatives synthesized from this compound is warranted to fully elucidate their structure-activity relationships and therapeutic potential as MAO inhibitors.

References

The Strategic Utility of 2-Bromo-1-Tetralone in the Synthesis of Privileged Scaffolds for Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. A key strategy in the design of these inhibitors is the use of "privileged scaffolds," molecular frameworks that are known to bind to the ATP-binding site of kinases. This technical guide explores the role of 2-bromo-1-tetralone, a versatile chemical intermediate, in the synthesis of such privileged heterocyclic scaffolds for the development of novel kinase inhibitors. While direct examples of kinase inhibitors synthesized from this compound are not extensively documented in publicly available literature, its chemical reactivity makes it an ideal starting point for constructing molecular architectures commonly found in potent kinase inhibitors. This guide will provide a comprehensive overview of the synthesis of this compound, its conversion into key heterocyclic systems, and the established significance of these systems in the field of kinase inhibitor discovery.

Core Intermediate: this compound

This compound is an α-brominated cyclic ketone. The presence of the bromine atom at the α-position to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack, serving as a linchpin for the construction of various heterocyclic rings.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1-tetralone. Several methods have been reported, with a common laboratory-scale procedure involving the use of bromine in a suitable solvent.

Experimental Protocol: Bromination of 1-Tetralone

-

Materials: 1-tetralone, Bromine, Ether (or another suitable solvent like carbon disulfide), Sodium bicarbonate solution, Water.

-

Procedure:

-

Dissolve 1-tetralone (1.0 eq) in ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in ether dropwise to the stirred solution of 1-tetralone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining HBr, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

The following diagram illustrates the synthetic workflow for preparing this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 38-41 °C |

| Boiling Point | 145-150 °C at 10 mmHg |

| Solubility | Soluble in most organic solvents |

Application of this compound in the Synthesis of Kinase Inhibitor Scaffolds

The true utility of this compound in the context of kinase inhibitor development lies in its ability to serve as a precursor to a variety of heterocyclic scaffolds that are known to interact with the hinge region of the ATP-binding pocket of kinases. The following sections detail the synthesis of two such important classes of heterocycles: thiazoles and imidazoles.

Synthesis of Tetralone-Fused Thiazoles

The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. This compound is an ideal substrate for this reaction. Thiazole-containing compounds are prevalent in FDA-approved kinase inhibitors such as Dasatinib.

Experimental Protocol: Synthesis of 2-Amino-tetralino[2,1-d]thiazole

-

Materials: this compound, Thiourea, Ethanol.

-

Procedure:

-

To a solution of thiourea (1.1 eq) in ethanol, add a solution of this compound (1.0 eq) in ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-tetralino[2,1-d]thiazole.

-

Further purification can be achieved by recrystallization.

-

The reaction pathway for the synthesis of tetralone-fused thiazoles is depicted below.

Relevance of the Aminothiazole Scaffold in Kinase Inhibitors

The 2-aminothiazole moiety is a well-established pharmacophore in kinase inhibitors. It can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. A prominent example is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.

| Kinase Inhibitor | Target Kinase(s) | IC₅₀ (nM) |

| Dasatinib | BCR-ABL, Src family | <1 |

| Hypothetical Tetralone-Fused Thiazole | Various Kinases | To be determined |

Synthesis of Tetralone-Fused Imidazoles

Similarly, this compound can be used to synthesize tetralone-fused imidazoles. The reaction with amidines or other nitrogen-containing dinucleophiles can lead to the formation of the imidazole ring. Imidazole-containing scaffolds are also common in kinase inhibitors.

Experimental Protocol: Synthesis of Tetralino[1,2-a]imidazole Derivatives

-

Materials: this compound, Ammonium acetate, Aldehyde (e.g., benzaldehyde), Acetic acid.

-

Procedure (Radziszewski Imidazole Synthesis):

-

In a round-bottom flask, combine this compound (1.0 eq), an aldehyde (1.0 eq), and a large excess of ammonium acetate.

-

Add glacial acetic acid as the solvent.

-

Heat the mixture at reflux for 1-2 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water.

-

Neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

-

The following diagram illustrates the general pathway for this synthesis.

Relevance of the Imidazole Scaffold in Kinase Inhibitors

The imidazole ring is another key heterocyclic motif found in numerous kinase inhibitors. It can participate in hydrogen bonding and other interactions within the ATP-binding site. An example of an imidazole-containing kinase inhibitor is Dabrafenib , which targets BRAF V600E-mutated cancers.

| Kinase Inhibitor | Target Kinase | IC₅₀ (nM) |

| Dabrafenib | BRAF V600E | 0.8 |

| Hypothetical Tetralone-Fused Imidazole | Various Kinases | To be determined |

Signaling Pathway Context: The MAPK/ERK Pathway

Many kinase inhibitors, including those targeting BRAF, are designed to modulate key signaling pathways that are often hyperactivated in cancer. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a prime example. A simplified representation of this pathway and the potential point of intervention for a hypothetical tetralone-based kinase inhibitor is shown below.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of privileged heterocyclic scaffolds that are central to the design of novel kinase inhibitors. The synthetic routes to tetralone-fused thiazoles and imidazoles are well-established and provide a robust platform for the generation of diverse chemical libraries. While there is a need for further research to synthesize and evaluate the kinase inhibitory activity of compounds directly derived from this compound, the foundational chemistry and the known importance of the resulting scaffolds in medicinal chemistry strongly suggest that this is a promising avenue for drug discovery. Researchers in the field are encouraged to explore the synthetic potential of this compound to develop the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

Methodological & Application

Synthesis of 2-Bromo-1-Tetralone: A Detailed Guide for Researchers

Application Note

The synthesis of 2-bromo-1-tetralone from 1-tetralone is a crucial laboratory procedure for researchers engaged in the synthesis of various biologically active molecules and pharmaceutical intermediates. This alpha-bromination of a cyclic ketone provides a versatile building block for further functionalization, enabling the construction of more complex molecular architectures. This document provides a comprehensive protocol for this synthesis, including detailed experimental procedures, a summary of expected quantitative data, and a visualization of the reaction workflow. The presented methodologies are designed to ensure a high-yield and high-purity synthesis suitable for demanding research and development applications.

Introduction

1-Tetralone is a common starting material in organic synthesis. The introduction of a bromine atom at the alpha-position to the carbonyl group significantly enhances its reactivity, making this compound a key intermediate for nucleophilic substitution and elimination reactions. The protocol outlined below describes the direct bromination of 1-tetralone using elemental bromine in a suitable solvent system. This method is widely applicable and can be adapted for various substituted tetralones.

Quantitative Data Summary

The efficiency of the synthesis of this compound can be evaluated based on reaction yield and product purity. The following table summarizes typical quantitative data obtained from the described protocol.

| Parameter | Value | Notes |

| Starting Material | 1-Tetralone | Commercially available |

| Brominating Agent | Bromine (Br₂) | Handled with care in a fume hood |

| Solvent | Ethyl Ether or Carbon Disulfide | Anhydrous conditions recommended |

| Reaction Time | 30 minutes | Monitored by TLC |

| Crude Yield | ~99.6% | As reported in similar syntheses[1] |

| Purified Yield | 76.5% - 85.4% | After silica gel column chromatography and recrystallization[1] |

| Purity | ≥97% | Determined by analytical methods (e.g., NMR, GC-MS)[2][3] |

| Melting Point | 39-43 °C | [3] |

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of this compound.

Materials:

-

1-Tetralone

-

Bromine (Br₂)

-

Ethyl ether or Carbon disulfide (anhydrous)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

n-Hexane (for recrystallization)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-tetralone in ethyl ether or carbon disulfide.

-

Bromination: At room temperature, add an equimolar amount of bromine dropwise to the stirred solution. The addition should be performed carefully to control the reaction rate.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, add water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl ether.

-

Neutralization: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by silica gel column chromatography. Further purification can be achieved by recrystallization from n-hexane to yield pale yellowish-orange plate crystals.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

The alpha-bromination of ketones like 1-tetralone in the presence of an acid catalyst proceeds through an enol intermediate. The acid catalyzes the formation of the enol, which then acts as a nucleophile and attacks the electrophilic bromine.[4] The subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.

Caption: Simplified mechanism of acid-catalyzed alpha-bromination.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine should be carried out in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Carbon disulfide is highly flammable and toxic. Handle with care away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed experimental procedure and safety precautions, researchers can consistently obtain high yields of the desired product with excellent purity, suitable for a wide range of applications in drug discovery and organic synthesis.

References

Application Note: One-Pot Synthesis of α-Bromoketones from Secondary Alcohols

Audience: Researchers, scientists, and drug development professionals.

Abstract

α-Bromoketones are crucial intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals and complex molecules. Traditional multi-step syntheses of these compounds often involve the isolation of ketone intermediates, leading to lower overall yields and increased waste. This application note details two efficient, one-pot protocols for the direct conversion of readily available secondary alcohols into α-bromoketones. These methods, employing either an H₂O₂/HBr system or an NH₄Br/Oxone system, offer significant advantages in terms of operational simplicity, cost-effectiveness, and adherence to green chemistry principles.[1][2]

Introduction

The synthesis of α-bromoketones is of significant interest due to their utility as versatile building blocks in the construction of heterocyclic compounds and other pharmacologically active agents.[3] The direct, one-pot conversion from secondary alcohols via a sequential oxidation-bromination cascade represents a highly efficient synthetic strategy. This approach streamlines the process by generating the ketone in situ, which is immediately subjected to bromination, thereby avoiding cumbersome workup and purification of the intermediate ketone.

This document provides detailed protocols for two robust methods:

-

The H₂O₂/HBr System: A versatile method where the degree of bromination (mono- vs. di-substitution) can be selectively controlled by adjusting the stoichiometry of the reagents.[1][2]

-

The NH₄Br/Oxone System: A green and efficient protocol that utilizes inexpensive, stable, and non-toxic reagents.[4][5]

Method 1: H₂O₂/HBr Oxidative Bromination

This system leverages hydrogen peroxide as a clean oxidant and hydrobromic acid as both a catalyst for oxidation and a bromine source.[1][2] A key advantage is the ability to selectively synthesize either α-monobromo ketones or α,α'-dibromo ketones by modulating the molar ratios of H₂O₂ and HBr.[1][6]

Logical Workflow: Selective Bromination

The reaction outcome is critically dependent on the molar equivalents of the reagents used.

References

- 1. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04885A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide an… [ouci.dntb.gov.ua]

- 6. scispace.com [scispace.com]

Application Notes and Protocols: Friedel-Crafts Acylation in Tetralone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This powerful reaction is particularly valuable in the construction of polycyclic aromatic compounds, with the synthesis of tetralones being a prominent application. Tetralones, bicyclic aromatic ketones, are crucial intermediates in the synthesis of a wide range of pharmaceuticals, natural products, and other biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of tetralones using Friedel-Crafts acylation, focusing on both intermolecular and intramolecular strategies. The renowned Haworth synthesis, a classic multi-step approach, is detailed alongside direct intramolecular cyclization methods.

Key Concepts and Mechanisms

The synthesis of tetralones via Friedel-Crafts acylation typically proceeds through two main pathways:

-

The Haworth Synthesis: This multi-step method involves:

-